molecular formula C14H17NO3 B2359292 (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one CAS No. 21497-15-4

(E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one

Cat. No.: B2359292
CAS No.: 21497-15-4
M. Wt: 247.294
InChI Key: JFWXJITUTNBMPU-QPJJXVBHSA-N
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Description

(E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one is a chemical compound that belongs to the class of chalcones. Chalcones are a group of compounds characterized by the presence of an α,β-unsaturated carbonyl system. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxyacetophenone and morpholine in the presence of a base such as potassium carbonate. The reaction is performed under reflux conditions in a suitable solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free synthesis methods using microwave irradiation have been explored to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated carbonyl compounds.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles such as amines and thiols are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones .

Scientific Research Applications

(E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors to modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate
  • (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
  • (E)-N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide

Uniqueness

(E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one is unique due to its specific structural features, including the presence of a morpholine ring and an α,β-unsaturated carbonyl system. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-17-13-5-2-12(3-6-13)4-7-14(16)15-8-10-18-11-9-15/h2-7H,8-11H2,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWXJITUTNBMPU-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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